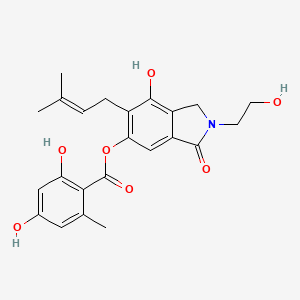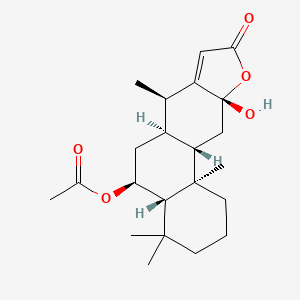
sucutinirane A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sucutinirane A is a natural product found in Bowdichia nitida with data available.
Applications De Recherche Scientifique
1. Cytotoxicity Against Cancer Cells
Sucutinirane A, along with other cassane-type diterpenes sucutiniranes C-F, has been found to exhibit moderate cytotoxicity against various cancer cell lines. This includes human blood premyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116) cells (Matsuno et al., 2009). Additionally, this compound and related compounds have shown a moderate cytotoxicity against human colon carcinoma COLO201 cells, and another derivative, 6alpha,7beta-diacetoxyvouacapane, exhibited in vitro antiplasmodial activity against Plasmodium falciparum 3D7 (Matsuno et al., 2008).
2. Induction of Apoptosis in Cancer Cells
Sucutinirane derivatives have been shown to induce apoptosis in HL-60 cells. These derivatives, particularly when modified, can elevate caspase 3/7 activity and decrease the expression of Bcl-2 family proteins, Mcl-1, and Bid. One such derivative, referred to as cassane butenolide 13, induces apoptosis through its oxidative effects, as demonstrated by the generation of reactive oxygen species in HL-60 cells (Deguchi et al., 2014).
3. Structural Elucidation and Biochemical Characterization
Extensive research has been conducted on this compound and related compounds, focusing on their isolation, structural elucidation, and biochemical characterization. This includes the use of techniques like 2D NMR data, chemical correlations, and X-ray analysis to determine the structures of these compounds (Matsuno et al., 2009).
Propriétés
Formule moléculaire |
C22H32O5 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(4aS,5S,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-14-9-17(26-13(2)23)19-20(3,4)7-6-8-21(19,5)16(14)11-22(25)15(12)10-18(24)27-22/h10,12,14,16-17,19,25H,6-9,11H2,1-5H3/t12-,14+,16+,17+,19+,21-,22-/m1/s1 |
Clé InChI |
SBMJOOYWCLPOPY-RTVASPDHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCCC3(C)C)C)OC(=O)C |
SMILES canonique |
CC1C2CC(C3C(CCCC3(C2CC4(C1=CC(=O)O4)O)C)(C)C)OC(=O)C |
Synonymes |
sucutinirane A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




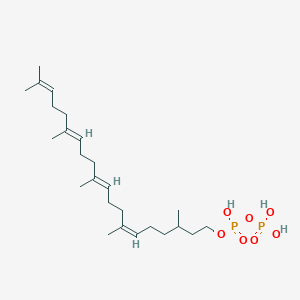
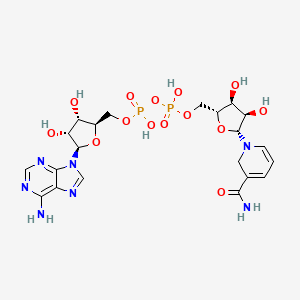
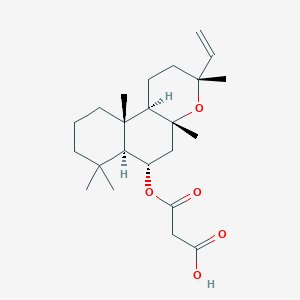
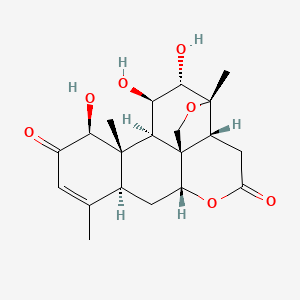

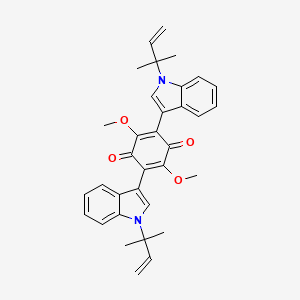
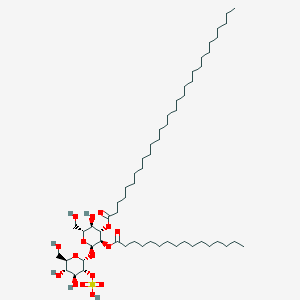
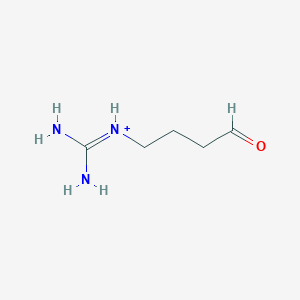
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)

![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
